molecular formula C9H12NO2S+ B215181 4-(Methoxycarbonyl)-1-methyl-3-(methylsulfanyl)pyridinium

4-(Methoxycarbonyl)-1-methyl-3-(methylsulfanyl)pyridinium

Cat. No. B215181
M. Wt: 198.26 g/mol
InChI Key: XGUMDIGPNIYMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)-1-methyl-3-(methylsulfanyl)pyridinium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MMSP and has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of MMSP is based on its ability to react with thiols in biological systems. The reaction between MMSP and thiols results in the formation of a highly fluorescent adduct. This adduct can be detected using various fluorescence-based techniques, making MMSP a valuable tool for the detection of thiols in biological systems.
Biochemical and Physiological Effects
MMSP has been shown to have minimal biochemical and physiological effects on biological systems. It has been shown to be non-toxic and non-cytotoxic, making it suitable for various applications in scientific research.

Advantages and Limitations for Lab Experiments

MMSP has several advantages for lab experiments, including its high sensitivity and specificity for the detection of thiols in biological systems. It is also easy to use and can be detected using various fluorescence-based techniques. However, MMSP has some limitations, including its limited solubility in water and its potential for photobleaching under certain conditions.

Future Directions

There are several future directions for the use of MMSP in scientific research. One potential application is the development of MMSP-based biosensors for the detection of thiols in biological samples. MMSP could also be used as a tool for the imaging of biological systems, including the detection of reactive oxygen species and the monitoring of cellular redox status. Additionally, MMSP could be used as a precursor for the synthesis of other fluorescent probes with improved properties and applications.
Conclusion
In conclusion, 4-(Methoxycarbonyl)-1-methyl-3-(methylsulfanyl)pyridinium is a valuable tool for scientific research due to its unique properties and potential applications. Its synthesis method has been optimized to increase yield and purity, making it suitable for various applications in scientific research. MMSP has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The use of MMSP in scientific research has the potential to advance our understanding of biological systems and improve our ability to detect and monitor various biological processes.

Synthesis Methods

MMSP can be synthesized through a reaction between 3-(methylsulfanyl)pyridine and methyl chloroformate. This reaction results in the formation of MMSP as a white solid powder. The synthesis method has been optimized to increase the yield and purity of MMSP, making it suitable for various applications in scientific research.

Scientific Research Applications

MMSP has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols in biological systems. MMSP has also been used as a precursor for the synthesis of other fluorescent probes, including MMSP-PEG and MMSP-PEG-Biotin. These probes have been used in various applications, including the detection of reactive oxygen species and the imaging of biological systems.

properties

Product Name

4-(Methoxycarbonyl)-1-methyl-3-(methylsulfanyl)pyridinium

Molecular Formula

C9H12NO2S+

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 1-methyl-3-methylsulfanylpyridin-1-ium-4-carboxylate

InChI

InChI=1S/C9H12NO2S/c1-10-5-4-7(9(11)12-2)8(6-10)13-3/h4-6H,1-3H3/q+1

InChI Key

XGUMDIGPNIYMAL-UHFFFAOYSA-N

SMILES

C[N+]1=CC(=C(C=C1)C(=O)OC)SC

Canonical SMILES

C[N+]1=CC(=C(C=C1)C(=O)OC)SC

Origin of Product

United States

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